2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide features a 1,2,4-oxadiazole core substituted with a benzyloxy phenyl group at position 3 and a piperazine-linked methyl group at position 3.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-22-7-11-25(12-8-22)30-27(35)19-33-15-17-34(18-16-33)20-28-31-29(32-37-28)24-9-13-26(14-10-24)36-21-23-5-3-2-4-6-23/h2-14H,15-21H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJMWIRIAFUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
It features a piperazine ring, an oxadiazole moiety, and a benzyloxyphenyl group, which contribute to its pharmacological profile. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains and demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Inhibition of Monoamine Oxidase (MAO)
The compound's structural similarity to known MAO inhibitors indicates potential activity in this area. A related study identified several oxadiazole derivatives as selective inhibitors of monoamine oxidase type B (MAO B), with IC50 values in the low nanomolar range. Notably, one derivative exhibited an IC50 value of 1.4 nM with a selectivity ratio exceeding 71,400 for MAO B over MAO A . This suggests that the compound may also act as a reversible inhibitor of MAO B, which is significant for treating neurodegenerative disorders like Parkinson's disease.
The proposed mechanism involves binding to specific sites on the target enzymes, which alters their activity. For MAO B inhibition, studies indicate that the compound may act as a competitive inhibitor with a two-step binding process . The presence of the benzyloxy group likely enhances binding affinity through hydrophobic interactions.
Case Study: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of similar oxadiazole compounds, researchers found that certain derivatives showed promising results against resistant strains of bacteria. The study utilized standard disc diffusion methods to evaluate antibacterial activity at varying concentrations . The results indicated significant zones of inhibition, particularly for compounds with structural similarities to the target compound.
Research Findings: Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. Toxicological assessments have indicated low toxicity profiles at therapeutic doses . Such findings are crucial for advancing these compounds toward clinical trials.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O2 |
| IC50 (MAO B) | 1.4 nM |
| Selectivity Ratio (MAO A/B) | >71,400 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Toxicity | Low at therapeutic doses |
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes structural analogs and their substituents:
Pharmacological and Physicochemical Insights
- Oxadiazole vs. Other Heterocycles :
The 1,2,4-oxadiazole ring (as in the target compound and BI 665915) is metabolically stable compared to 1,2-oxazole () or 1,2,4-triazole (), which may influence bioavailability and half-life . - Activity Trends: BI 665915 demonstrates potent FLAP inhibition (IC50 <10 nM) due to optimized substituents like pyrimidinyl and cyclopropyl groups. The target compound’s benzyloxy group may confer distinct target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
